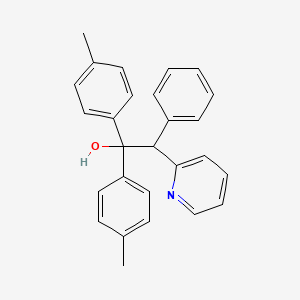
Phenylmercury ammonium propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenylmercury ammonium propionate is an organomercury compound that has been studied for its various applications in industrial and scientific research. This compound is known for its antimicrobial properties and has been used in different fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: Phenylmercury ammonium propionate can be synthesized through the reaction of phenylmercury acetate with ammonium propionate. The reaction typically involves mixing the reactants in an aqueous solution and allowing the reaction to proceed at room temperature. The product is then isolated through filtration and purification processes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: Phenylmercury ammonium propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylmercury oxide.
Reduction: It can be reduced to elemental mercury and phenylmercury derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Phenylmercury oxide.
Reduction: Elemental mercury and phenylmercury derivatives.
Substitution: Various substituted phenylmercury compounds.
科学的研究の応用
Phenylmercury ammonium propionate has been extensively studied for its applications in:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of polyurethane coatings, adhesives, and sealants.
作用機序
The antimicrobial action of phenylmercury ammonium propionate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular functions. This results in the death of microbial cells.
類似化合物との比較
Phenylmercury ammonium propionate is compared with other phenylmercury compounds such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Uniqueness: this compound is unique due to its specific ammonium propionate moiety, which imparts distinct chemical and biological properties compared to other phenylmercury compounds.
特性
CAS番号 |
53404-68-5 |
|---|---|
分子式 |
C9H13HgNO2 |
分子量 |
367.80 g/mol |
IUPAC名 |
azane;phenylmercury(1+);propanoate |
InChI |
InChI=1S/C6H5.C3H6O2.Hg.H3N/c1-2-4-6-5-3-1;1-2-3(4)5;;/h1-5H;2H2,1H3,(H,4,5);;1H3/q;;+1;/p-1 |
InChIキー |
PHCRYHBRQOKCRP-UHFFFAOYSA-M |
正規SMILES |
CCC(=O)[O-].C1=CC=C(C=C1)[Hg+].N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


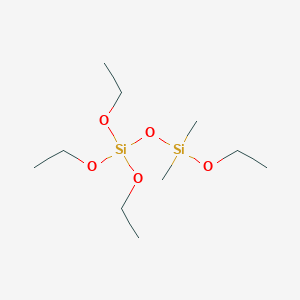
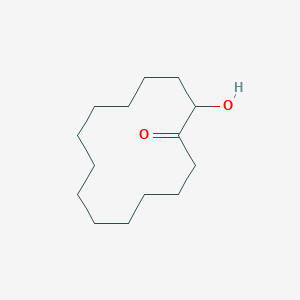
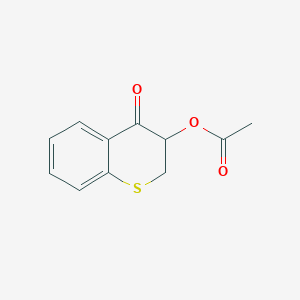
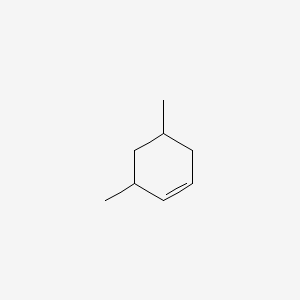
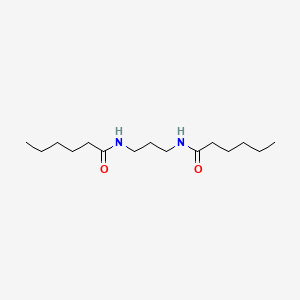
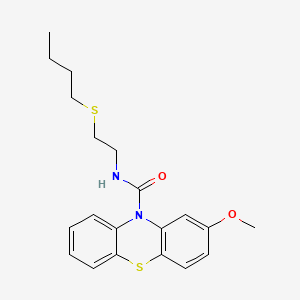
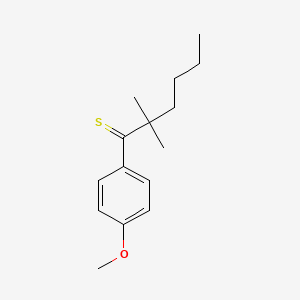

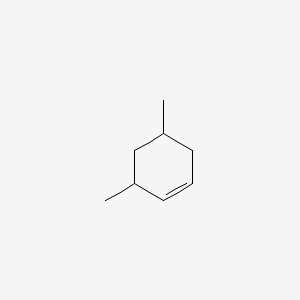
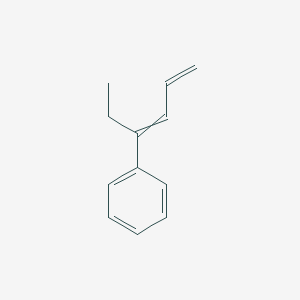
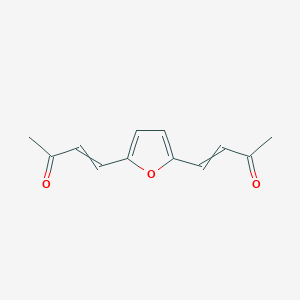
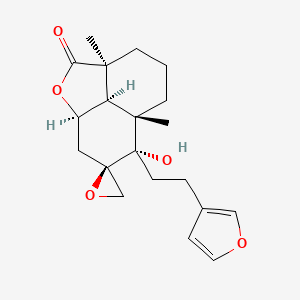
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14643027.png)
